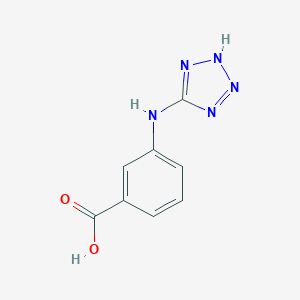
3-(2H-テトラゾール-5-イルアミノ)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-tetrazol-5-ylamino)benzoic acid: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, which imparts unique chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, 3-(2H-tetrazol-5-ylamino)benzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: In medicine, 3-(2H-tetrazol-5-ylamino)benzoic acid is being explored for its therapeutic potential. Research has shown that it may have applications in treating various diseases due to its bioactive properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-tetrazol-5-ylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with sodium azide and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of 3-(2H-tetrazol-5-ylamino)benzoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3-(2H-tetrazol-5-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
作用機序
The mechanism of action of 3-(2H-tetrazol-5-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- **4-{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid
- 3-(1H-tetrazol-5-ylamino)benzoic acid
Comparison: Compared to similar compounds, 3-(2H-tetrazol-5-ylamino)benzoic acid stands out due to its unique combination of a tetrazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications further highlight its uniqueness.
生物活性
3-(2H-tetrazol-5-ylamino)benzoic acid, a compound characterized by its tetrazole and benzoic acid moieties, has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-(2H-tetrazol-5-ylamino)benzoic acid can be represented as follows:
This compound features a benzoic acid core substituted with a tetrazole group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including 3-(2H-tetrazol-5-ylamino)benzoic acid, exhibit significant antimicrobial properties. A study highlighted that certain benzoic acid derivatives activate protein degradation systems, enhancing the efficacy of antimicrobial agents against various pathogens .
Anticancer Properties
The anticancer potential of 3-(2H-tetrazol-5-ylamino)benzoic acid has been explored in several studies. For instance, a compound with a similar structure was shown to inhibit key proteins involved in cancer cell proliferation. The tetrazole ring is believed to play a crucial role in modulating biological pathways related to cancer cell survival and apoptosis .
The mechanism of action for 3-(2H-tetrazol-5-ylamino)benzoic acid involves interaction with specific molecular targets. It may inhibit enzymes or receptors that are critical for cellular processes such as proliferation and apoptosis. The presence of the tetrazole group enhances binding affinity to these targets, leading to increased biological activity .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Protein Interaction Studies
Data Tables
特性
IUPAC Name |
3-(2H-tetrazol-5-ylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-2-1-3-6(4-5)9-8-10-12-13-11-8/h1-4H,(H,14,15)(H2,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVRTYTTSAQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NNN=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














